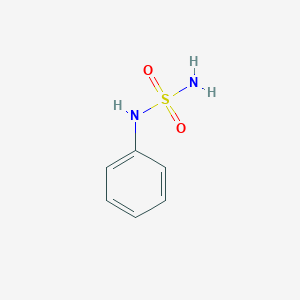

Phenylsulfamide

描述

Phenylsulfamide (CAS No. 15959-53-2) is a chemical compound with the molecular formula C6H8N2O2S. It is an inhibitor of human carbonic anhydrase-II (hCA-II) . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, playing essential roles in various physiological processes.

准备方法

合成路线:: 苯磺酰胺可以通过多种路线合成。一种常见的方法是使苯胺 (C6H5NH2) 与二氧化硫 (SO2) 反应,然后进行水解。反应过程如下:

C6H5NH2+SO2→C6H5NH(SO2NH2)

工业生产:: 工业规模生产方法可能涉及上述合成路线的变体,优化效率和产率。

化学反应分析

1.2. Modern S-N Coupling Approaches

Recent methods employ transition-metal catalysis for efficient synthesis:

-

Three-component reactions using nitroarenes, arylboronic acids, and potassium pyrosulfite yield sulfonamides with functional group tolerance (e.g., 72% yield for cyclopropyl derivatives) .

-

FeCl2_22-catalyzed reactions between nitroarenes and sodium arylsulfinates enable direct N-S bond formation under mild conditions .

2.1. Acylation Reactions

Phenylsulfamide reacts with acyl chlorides or acid anhydrides to form acylated derivatives:

-

Reaction with ethanoyl chloride produces N-phenylethanamide and phenylammonium chloride .

-

Ethanolic anhydride under heat yields N-phenylethanamide and phenylammonium ethanoate .

Key Reaction:

2.2. Alkylation with Halogenoalkanes

This compound undergoes nucleophilic substitution with halogenoalkanes (e.g., bromoethane) to form secondary and tertiary amines via stepwise alkylation .

Hydrolysis and Stability

This compound derivatives exhibit pH-dependent hydrolysis:

-

Phthalimide analogs (e.g., LASSBio-1439) hydrolyze in plasma or phosphate-buffered saline (pH 7.4) to carboxyamide metabolites, with fluorinated derivatives showing faster kinetics .

-

Alkaline hydrolysis of tetrafluorophthalimide derivatives (e.g., LASSBio-1439) yields carboxyamide metabolites (e.g., LASSBio-1454) .

Hydrolysis Pathway:

4.1. Palladium-Catalyzed Carboamination

Pd(0) catalysts enable the synthesis of pyrrolidine derivatives via carboamination, involving oxidative addition, syn-insertion, and reductive elimination steps .

4.2. Electrophilic Aromatic Substitution

Regioselective sulfonation using chlorosulfonic acid achieves high yields (85%) of intermediates like 4-(acetylamino)benzenesulfonyl chloride .

Table 2: Hydrolysis Kinetics of Phthalimide Derivatives

| Compound | Hydrolysis Medium | Half-Life (h) | Reference |

|---|---|---|---|

| LASSBio-468 (Non-fluorinated) | Plasma | 12.5 | |

| LASSBio-1439 (Tetrafluorinated) | pH 7.4 PBS | 4.2 |

科学研究应用

Chemical Synthesis

Phenylsulfamide serves as an important intermediate in organic synthesis. It is utilized in the production of various organic compounds, facilitating the development of new materials and chemicals. For instance, N,N-Dimethyl-N'-phenylsulfamide is noted for its role in synthesizing complex organic molecules.

Metabolite Studies

This compound derivatives are studied for their metabolic roles, particularly as metabolites of agrochemicals like dichlofluanid. Research indicates that these compounds can influence metabolic pathways, which has implications for understanding their environmental impact and biological effects.

Developmental Toxicity

Recent studies have explored the developmental toxicity of tolylfluanid in zebrafish models. Findings suggest that exposure disrupts organogenesis, particularly affecting motor neuron formation and liver development. The study highlighted that while survival rates remained stable at low concentrations, significant morphological changes were observed .

| Parameter | Control Group | Exposed Group |

|---|---|---|

| Body Length | Normal | Slightly Reduced |

| Eye Size | Normal | Slightly Reduced |

| Liver Size | Normal | Decreased |

Endocrine Disruption

This compound has been implicated as an endocrine-disrupting chemical. Research shows that tolylfluanid alters glucocorticoid receptor signaling in adipocytes, potentially contributing to obesity and diabetes by modulating insulin action . This interaction highlights its significance in metabolic research.

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound derivatives in various medical contexts. These compounds are being evaluated for their potential to treat metabolic disorders due to their influence on insulin signaling pathways and adipocyte function .

Industrial Uses

This compound compounds are utilized in the production of dyes, pharmaceuticals, and agrochemicals. Their chemical properties make them suitable for various industrial applications, including as herbicides and plant growth regulators .

Case Study 1: Developmental Toxicity in Zebrafish

A study conducted on the effects of tolylfluanid on zebrafish demonstrated significant developmental disruptions. The research provided insights into how environmental exposure to this compound could affect aquatic life and potentially human health through the food chain.

Case Study 2: Insulin Signaling Disruption

Research examining the effects of this compound on insulin signaling revealed that it impairs insulin receptor substrate-1 levels in adipocytes, leading to insulin resistance across different species. This finding underscores the compound's relevance in metabolic disease research and potential public health implications .

作用机制

苯磺酰胺通过与 hCA-II 的活性位点结合来抑制 hCA-II,破坏酶的催化活性。这种抑制影响了碳酸氢根的运输和 pH 调节等过程。

相似化合物的比较

虽然苯磺酰胺因其对 hCA-II 的特异性抑制活性而独一无二,但其他基于磺酰胺的化合物(例如,乙酰唑胺)也靶向碳酸酐酶。

生物活性

Phenylsulfamide is a compound that has garnered interest due to its biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its implications in metabolic processes. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by case studies and data tables.

1. Chemical Structure and Synthesis

This compound, with the chemical formula , is a derivative of sulfonamides, characterized by the presence of a phenyl group attached to the sulfamide moiety. The compound can be synthesized through various methods, often involving the reaction of phenylamine with sulfonyl chlorides.

2.1 Inhibition of Carbonic Anhydrases

This compound has been identified as a selective inhibitor of human carbonic anhydrase II (hCA-II), with a dissociation constant () of approximately 45.50 μM and an inhibition constant () indicating moderate potency against this enzyme . The inhibition of carbonic anhydrases is significant as these enzymes play crucial roles in physiological processes such as respiration and acid-base balance.

Table 1: Inhibition Potency of this compound Against Carbonic Anhydrases

| Enzyme | (μM) | (μM) |

|---|---|---|

| hCA-I | Not determined | Not determined |

| hCA-II | 45.50 | Not determined |

| VchCAα | <100 | Not determined |

| VchCAβ | Not determined | Not determined |

The structure-activity relationship (SAR) studies indicate that modifications on the this compound scaffold can enhance selectivity and efficacy against specific isoforms of carbonic anhydrases, particularly those from pathogenic bacteria like Vibrio cholerae .

2.2 Effects on Insulin Signaling

Recent studies have highlighted the role of this compound derivatives, particularly tolylfluanid (a related fungicide), in modulating insulin signaling pathways. Research indicates that these compounds can impair insulin receptor substrate-1 (IRS-1) expression in adipocytes, leading to insulin resistance . This effect raises concerns regarding the potential metabolic impacts of environmental endocrine disruptors.

Table 2: Effects of Tolylfluanid on Insulin Signaling

| Treatment | Effect on IRS-1 Expression | Impact on Akt Phosphorylation |

|---|---|---|

| Control | Baseline | Normal |

| Toluyfluanid | Decreased | Attenuated |

3.1 Study on Adipocyte Function

A pivotal study demonstrated that treatment with tolylfluanid resulted in significant alterations in insulin signaling within primary murine and human adipocytes. The treatment led to a reduction in IRS-1 levels and impaired Akt phosphorylation, which are critical for insulin-mediated glucose uptake . This suggests that this compound derivatives could contribute to metabolic disorders such as obesity and diabetes.

3.2 Antibacterial Potential

In another study focused on the antibacterial properties of this compound derivatives, compounds were synthesized and tested against various bacterial strains, including those resistant to traditional antibiotics. The results indicated that certain derivatives exhibited promising antibacterial activity, potentially paving the way for new therapeutic agents against resistant pathogens .

4. Conclusion

This compound exhibits notable biological activity through its role as a carbonic anhydrase inhibitor and its effects on insulin signaling pathways. Ongoing research into its derivatives continues to reveal potential applications in both antibacterial therapies and understanding metabolic disruptions caused by environmental chemicals.

As further studies elucidate the mechanisms behind these activities, this compound may emerge as a significant compound in pharmacological research aimed at addressing both infectious diseases and metabolic disorders.

属性

IUPAC Name |

(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVUYWTZRXOMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574504 | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-53-2 | |

| Record name | (Sulfamoylamino)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015959532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (SULFAMOYLAMINO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB7R36ZAV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。